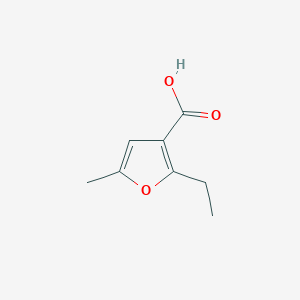

2-Ethyl-5-methylfuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-7-6(8(9)10)4-5(2)11-7/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZUDYFBERWRSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(O1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 5 Methylfuran 3 Carboxylic Acid and Its Analogues

De Novo Furan (B31954) Ring Synthesis Strategies

De novo strategies for furan synthesis involve the formation of the heterocyclic ring from non-furan starting materials. These methods are particularly valuable for creating highly substituted and functionalized furans where direct functionalization of a parent furan ring would be challenging or impossible.

Cyclization reactions are a cornerstone of heterocyclic synthesis. For furan-3-carboxylic acids, these methods typically involve the intramolecular condensation of a precursor that already contains the necessary carbon framework and the carboxylic acid (or a precursor like an ester) moiety.

The Feist-Bénary synthesis is a classic organic reaction that produces substituted furan compounds through the condensation of α-halo ketones with β-dicarbonyl compounds, catalyzed by bases like ammonia (B1221849) or pyridine. wikipedia.org The reaction proceeds via an initial Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution to close the ring. wikipedia.org

To apply this methodology for the synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid, one would react an appropriate α-halo ketone with a β-keto ester. For instance, the reaction of ethyl 2-chloroacetoacetate with 3-hydroxy-2-pentanone enolate could theoretically lead to the desired furan structure after cyclization and dehydration. The Feist-Bénary synthesis is known for being an efficient method for generating furans with a carbonyl group at the C-3 position. deepdyve.comresearchgate.net However, under certain conditions, the reaction can be complex, with the potential for intermediate tricarbonyl compounds to rearrange into different furan isomers via a Paal-Knorr type mechanism. deepdyve.comresearchgate.net Modifications to the classic conditions, such as using propargyl sulfonium (B1226848) salts in place of α-haloketones or performing the reaction in ionic liquids, have been developed to improve control and selectivity. wikipedia.org

| α-Halo Ketone | β-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl bromopyruvate | 1,3-Dicarbonyl Compound | Cinchona alkaloid, proton sponge | Chiral Hydroxydihydrofuran | wikipedia.org |

| α-Halocarbonyl Compound | β-Dicarbonyl Compound | Base (e.g., Pyridine) | 3-Carbonyl Furan | deepdyve.comresearchgate.net |

| 3-Chloroacetylacetone | Ethyl Acetoacetate | Ammonium Acetate | Substituted Furan | researchgate.net |

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The furan synthesis specifically requires an acid catalyst to facilitate the cyclization and dehydration of the 1,4-diketone to form the furan ring. wikipedia.orgorganic-chemistry.org

For the synthesis of furan-3-carboxylic acids, a 1,4-dicarbonyl compound bearing a carboxylic acid or ester group at the appropriate position is required. The general mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal yields the aromatic furan ring. wikipedia.org A variety of mild protic and Lewis acids can be used to catalyze the reaction, including sulfuric acid, hydrochloric acid, phosphorus pentoxide, or zinc chloride. wikipedia.org Microwave-assisted Paal-Knorr reactions have also been developed, often leading to shorter reaction times and higher yields. researchgate.netorganic-chemistry.org The key challenge in applying this method to 2-Ethyl-5-methylfuran-3-carboxylic acid is the synthesis of the requisite substituted 1,4-dicarbonyl precursor.

| 1,4-Dicarbonyl Substrate | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Ene-1,4-diones | Trifluoroacetic Acid | Not specified | Not specified | organic-chemistry.org |

| Substituted 1,4-diketones | Acetic Acid | Microwave, 120-150 °C, 2-10 min | 65-89% | researchgate.net |

| 3,4-Disubstituted-2,5-hexanediones | Aqueous Acid | Not specified | Varies | wikipedia.org |

A powerful strategy for synthesizing furan-3-carboxylic acids involves the construction of a dihydrofuran ring followed by an aromatization step. This approach allows for the introduction of substituents and functional groups under non-aromatic conditions before the final furan ring is formed. A notable example is the synthesis of furan-3-carboxylic acid derivatives from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net

In this method, the dihydrofuran intermediate is first aromatized to form a 3-trichloroacetylfuran. This intermediate is highly useful because the trichloromethyl group can act as a leaving group. Subsequent nucleophilic displacement by hydroxide, followed by acidification, yields the desired furan-3-carboxylic acid. researchgate.net This two-step sequence of aromatization followed by nucleophilic displacement provides a convenient route to the furan-3-carboxylic acid core, which is often difficult to access through direct substitution methods. researchgate.net For the specific synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid, this would require the initial preparation of a suitably substituted 2-ethyl-5-methyl-4-trichloroacetyl-2,3-dihydrofuran.

| Intermediate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Trichloroacetylfuran | 1. NaOH, Benzene (reflux); 2. Acid | Furan-3-carboxylic acid | 70% | researchgate.net |

| 3-Trichloroacetylfuran | Alkyl amines | Furan-3-carboxamides | 68-98% | researchgate.net |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions, high efficiency, and unique pathways for ring formation.

Copper(I)-catalyzed reactions provide an efficient and direct route to highly substituted furans. One such method is the [4+1] cycloaddition of α,β-acetylenic ketones with α-diazo esters. acs.org This process involves the reaction of a copper carbene, generated from the diazo compound, with the alkyne. The resulting intermediate undergoes cyclization and rearrangement to afford the trisubstituted furan product. This methodology is particularly attractive for synthesizing furan-3-carboxylates, as the ester group is directly incorporated from the diazo starting material. To synthesize an analogue of 2-Ethyl-5-methylfuran-3-carboxylic acid, one could envision reacting a 1-alkynyl ethyl ketone with ethyl diazoacetate in the presence of a copper(I) catalyst.

Another related copper-catalyzed approach involves the [4+1] cycloaddition of enones with diazo compounds to form 2,3-dihydrofurans. nih.gov While this initially produces a dihydrofuran, it is a valuable intermediate that can potentially be aromatized to the corresponding furan. The development of asymmetric versions of this reaction, using chiral ligands, allows for the enantioselective synthesis of highly substituted dihydrofurans, which are versatile synthetic precursors. nih.govresearchgate.net

| Substrates | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| α,β-Acetylenic Ketones + α-Diazo Esters | Copper(I) | Highly substituted furans | Efficient, direct route | acs.org |

| α,β-Unsaturated Ketones + Diazoacetates | Cu/bpy* ligand | 2,3-Dihydrofurans | Asymmetric, high enantioselectivity (ee) | nih.gov |

| β-Methoxy-α,β-unsaturated ketones + Ethyl diazoacetate | CuSO₄ | Furans (via dihydrofuran intermediate) | Pioneering work in Cu-catalyzed furan synthesis | nih.gov |

Transition Metal-Catalyzed Furan Annulation Reactions

Palladium-Catalyzed Cyclizations to Furan Systems

The formation of substituted furan rings can be efficiently achieved through palladium-catalyzed cyclization reactions. These methods offer a powerful tool for constructing the core structure of molecules like 2-ethyl-5-methylfuran-3-carboxylic acid. One notable strategy involves the palladium-catalyzed annulation of acyclic precursors. For instance, the reaction of readily available alkyl 3-oxo-6-heptynoates with aryl halides in the presence of a palladium catalyst, such as Pd(PPh3)4, provides a direct route to 2,5-disubstituted furans. figshare.com The mechanism is believed to involve the generation of a σ-arylpalladium complex, which then promotes a cyclization cascade involving nucleophilic attack of the ketonic oxygen onto the palladium-coordinated alkyne. figshare.com

Another approach is the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans via the Pd(0)-catalyzed cyclization of 2-methylene-1,4-diols. nih.gov While this method yields a tetrahydrofuran (B95107), it highlights the capability of palladium catalysis to control stereochemistry and form the fundamental C-O bonds of the heterocyclic ring, which could be a precursor to the aromatic furan system through subsequent oxidation.

The versatility of palladium catalysis is further demonstrated in multicomponent reactions. For example, a PdI2/KI system can catalyze the oxidative carbonylation of 2-propargyl-1,3-dicarbonyl compounds to yield functionalized furans, such as 2-(4-acylfuran-2-yl)acetamides. nih.gov This process involves a cascade of Csp-H activation, aminocarbonylation, and a 5-exo-dig O-cyclization, showcasing a sophisticated method for building highly substituted furan rings in a single step. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| Annulation | Alkyl 3-oxo-6-heptynoates, Aryl halides | Pd(PPh3)4, K2CO3 | 2,5-Disubstituted furans | High chemoselectivity; sensitive to reaction temperature and base ratio. figshare.com |

| Intramolecular Cyclization | 2-Methylene-1,4-diols | Pd(0) catalyst | cis-2,5-Disubstituted-3-methylenetetrahydrofurans | Diastereoselective; forms a saturated precursor to the furan ring. nih.gov |

| Multicomponent Carbonylative Cyclization | 2-Propargyl-1,3-dicarbonyl compounds, Amines, CO | PdI2, KI | 2-(4-Acylfuran-2-yl)acetamides | One-step synthesis of highly functionalized furans via a reaction cascade. nih.gov |

Functionalization and Derivatization of Pre-formed Furan Rings

Once the furan core is established, various methods can be employed to introduce or modify substituents to achieve the target structure of 2-ethyl-5-methylfuran-3-carboxylic acid.

The Friedel-Crafts reaction is a classic method for introducing alkyl and acyl groups onto aromatic rings through electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org In the context of a 2,5-dialkylfuran, the existing alkyl groups are activating and direct incoming electrophiles to the vacant C3 and C4 positions. The reaction involves treating the furan with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgstudymind.co.uk

For Friedel-Crafts acylation, an acyl halide reacts with the Lewis acid to form a highly reactive, resonance-stabilized acylium ion. libretexts.orgyoutube.com This electrophile is then attacked by the electron-rich furan ring. A key advantage of acylation is that the resulting acylfuran is deactivated towards further substitution, preventing polyacylation. libretexts.org This allows for the controlled introduction of a single acyl group, which can subsequently be reduced to an alkyl group if desired. youtube.com

| Reaction | Reagents | Electrophile | Key Characteristics |

| Friedel-Crafts Alkylation | Alkyl halide (R-X), Lewis Acid (e.g., AlCl₃) | Carbocation (R⁺) or related species | Prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.comyoutube.com |

| Friedel-Crafts Acylation | Acyl halide (RCO-X), Lewis Acid (e.g., AlCl₃) | Acylium ion ([R-C=O]⁺) | No rearrangements; product is deactivated, preventing multiple substitutions. libretexts.orgyoutube.com |

Introducing the carboxylic acid moiety at the C3 position can be accomplished through selective oxidation strategies, either by converting a pre-installed group or by oxidizing the furan ring itself, which acts as a latent carboxyl group.

The furan ring can serve as a synthetic equivalent of a carboxylic acid. osi.lvresearchgate.net A powerful method for this transformation is the chemoselective oxidation using a ruthenium catalyst. Typically, a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (B1199274) (NaIO₄) is used. osi.lvthieme-connect.com This system selectively cleaves the furan ring to unmask a carboxylic acid functionality under mild conditions, tolerating a wide range of other functional groups. researchgate.netthieme-connect.com In a two-phase solvent system (e.g., hexane-EtOAc/H₂O), the furan ring can be selectively oxidized to yield a carboxylic acid in good yields. thieme-connect.com This approach is particularly valuable in multi-step syntheses where a robust yet mild method for introducing a carboxyl group is required. osi.lv

Alternatively, a carboxylic acid can be introduced by oxidizing an existing alkyl side chain. The oxidation of alkyl groups attached to aromatic rings is a standard transformation, though care must be taken to avoid oxidation of the sensitive furan ring itself. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are often used for this purpose. The reactivity of the alkyl group is enhanced by the adjacent aromatic ring, similar to a benzylic position.

However, the furan ring itself is susceptible to oxidation. researchgate.netnih.gov Atmospheric oxidation initiated by hydroxyl radicals, for instance, can lead to ring-opening products. acs.orgnih.gov Therefore, synthetic conditions must be carefully chosen to favor side-chain oxidation over ring degradation. Milder, more selective oxidizing agents or catalytic systems may be required to achieve the desired transformation of a methyl or ethyl group to a carboxylic acid while preserving the furan core.

A highly versatile strategy for functionalizing the furan ring involves initial halogenation followed by a palladium-catalyzed cross-coupling reaction. nih.gov This two-step process allows for the introduction of a wide variety of substituents.

First, the furan ring is halogenated, typically at the C3 or C4 position. Reagents like N-bromosuccinimide (NBS) or bromine can be used for bromination. The regioselectivity of this electrophilic substitution is governed by the directing effects of the existing ethyl and methyl groups.

Once the halogenated furan is obtained, it can be used as an electrophilic partner in various cross-coupling reactions. researchgate.netacs.org These reactions, such as the Suzuki, Stille, Negishi, and Hiyama couplings, use a palladium catalyst to form a new carbon-carbon bond between the furan ring and an organometallic nucleophile. acs.orgyoutube.comnih.gov For example, a 3-bromofuran (B129083) derivative could be coupled with an organoboron compound (Suzuki reaction) or an organotin compound (Stille reaction) to introduce a new carbon-based substituent at the C3 position. youtube.com This strategy offers a modular and powerful approach for creating diverse furan analogues. nih.gov

| Cross-Coupling Reaction | Nucleophilic Partner (R-M) | Key Features |

| Suzuki Coupling | Organoboron (e.g., boronic acid) | Mild conditions, high functional group tolerance, commercially available reagents. youtube.com |

| Stille Coupling | Organotin (e.g., organostannane) | Tolerant of many functional groups, but tin byproducts are toxic. youtube.com |

| Negishi Coupling | Organozinc | Highly reactive nucleophiles, often requiring anhydrous conditions. acs.org |

| Hiyama Coupling | Organosilicon | Activated by fluoride; silicon byproducts are non-toxic. nih.gov |

Halogenation and Subsequent Cross-Coupling Strategies for Substituent Introduction

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation represents a powerful method for the introduction of a nitrile (-CN) group onto a heteroaromatic core, which can subsequently be hydrolyzed to afford the corresponding carboxylic acid. This two-step sequence provides a viable route to furan-3-carboxylic acid analogues from 3-halofuran precursors. The direct palladium-catalyzed cyanation of (hetero)aryl halides is a well-established transformation, offering milder conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.

The catalytic cycle typically involves the oxidative addition of a (hetero)aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the active catalyst. A significant challenge in these reactions is catalyst deactivation by the cyanide anion, which can poison the palladium center. To circumvent this, various strategies have been developed, including the use of co-catalysts or alternative, less-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

While a direct example for 2-ethyl-5-methylfuran-3-carbonitrile is not prevalent, the general applicability to heteroaryl chlorides and bromides is well-documented. A hypothetical synthesis of an analogue could involve the palladium-catalyzed cyanation of a 3-bromo-2-ethyl-5-methylfuran intermediate. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.

Table 1: Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Halides

| Catalyst/Ligand System | Cyanide Source | Solvent | Temperature (°C) | Application Scope |

|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 80-120 | Aryl and heteroaryl bromides/iodides |

| Pd(OAc)₂ / SPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | Aryl and heteroaryl chlorides/bromides |

| Ni(dppf)Cl₂ / DABAL-Me₃ | Zn(CN)₂ | DMA | 120 | (Hetero)aryl halides |

| Pd(OAc)₂ / cataCXium® A | TMSCN | Toluene | 110 | Aryl bromides |

Directed Lithiation and Electrophilic Quenching Reactions

Directed lithiation is a cornerstone of regioselective synthesis, allowing for the functionalization of specific C-H bonds that are otherwise unreactive. For furan, direct deprotonation with organolithium bases typically occurs at the most acidic C2 or C5 positions. To achieve substitution at the C3 position of a 2,5-disubstituted furan, a more nuanced strategy is required, most commonly involving a lithium-halogen exchange. wikipedia.orgias.ac.in

This process involves treating a 3-halofuran derivative (e.g., 3-bromo-2-ethyl-5-methylfuran) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.org The reaction is typically very fast and proceeds via an "ate-complex" intermediate, resulting in the replacement of the halogen atom with a lithium atom. harvard.edu This generates a nucleophilic 3-lithiofuran species regiospecifically.

The resulting organolithium intermediate is then "quenched" by introducing an electrophile. For the synthesis of the target carboxylic acid, carbon dioxide (CO₂) is the electrophile of choice. Bubbling CO₂ gas through the solution or adding solid CO₂ (dry ice) leads to the formation of a lithium carboxylate salt. A subsequent acidic workup protonates the salt to yield the final 2-Ethyl-5-methylfuran-3-carboxylic acid. The exchange rates typically follow the trend I > Br > Cl. wikipedia.org

Reaction Scheme: Lithium-Halogen Exchange and Carboxylation

Caption: General scheme for the synthesis of a furan-3-carboxylic acid via lithium-halogen exchange followed by electrophilic quenching with CO₂.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, favoring methods that reduce waste, minimize energy consumption, and utilize renewable resources.

Electrochemical Synthesis Pathways for Furan Carboxylic Acids

Electrochemical synthesis offers a green alternative to traditional chemical redox reactions by using electrical current to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. Electrochemical carboxylation, in particular, allows for the fixation of CO₂ under mild conditions, typically at room temperature and atmospheric pressure. ambeed.com

This method can be applied to furan derivatives, where injecting electrons into a suitable precursor, such as a halogenated furan, generates a reactive anionic intermediate. researchgate.net In a CO₂-rich environment, this intermediate can be trapped to form a carboxylate, which upon workup yields the furan carboxylic acid. researchgate.net This approach is highly atom-economical and avoids the generation of significant waste streams associated with metal-based reagents. ambeed.com The efficiency of the process can be influenced by factors such as the choice of electrolyte and the CO₂ flow rate. researchgate.net

Utilization of Bio-based Precursors (e.g., Furfural (B47365) Derivatives)

Furfural is a key platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corn cobs and sugarcane bagasse. nih.gov Its availability from non-edible, renewable sources makes it an ideal starting material for the sustainable synthesis of furan-based chemicals. organic-chemistry.orgacs.org

The synthesis of 2-Ethyl-5-methylfuran-3-carboxylic acid can be envisioned from furfural through a series of transformations. For instance, the aldehyde group of furfural can be converted to a methyl group, and the ethyl and carboxylic acid functionalities can be installed on the furan ring using various C-C bond-forming reactions. For example, Friedel-Crafts acylation of a furan derivative with acetic anhydride (B1165640) can introduce a 2-acetyl group, a precursor to the ethyl group. wikipedia.org Subsequent steps would then focus on introducing the remaining substituents to build the final target molecule.

Metal Catalyst and Hydrogen Gas-Free Reduction Methodologies

The reduction of a carbonyl group, such as in a 2-acetylfuran (B1664036) precursor to form the 2-ethyl group, is a common transformation. Green chemistry principles encourage avoiding the use of high-pressure hydrogen gas and heavy metal catalysts where possible. Transfer hydrogenation is an excellent alternative that utilizes hydrogen donor molecules in the presence of a catalyst. mdpi.com

Formic acid and Hantzsch esters are common hydrogen donors for these reactions. mdpi.comchem-station.comrsc.org For example, the reduction of a 2-acetylfuran derivative can be achieved using a Hantzsch ester in the presence of an organocatalyst, such as a chiral phosphoric acid or an imidazolidinone, providing a metal-free pathway. organic-chemistry.orgprinceton.edu These methods are often performed under mild conditions and offer high chemoselectivity, reducing ketones in the presence of other reducible functional groups.

Retrosynthetic Analysis of 2-Ethyl-5-methylfuran-3-carboxylic Acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.

Retrosynthesis of 2-Ethyl-5-methylfuran-3-carboxylic Acid

Caption: A plausible retrosynthetic analysis for 2-Ethyl-5-methylfuran-3-carboxylic acid.

A primary disconnection is at the C3-carboxyl bond, suggesting a late-stage carboxylation. This points to a precursor such as 3-lithio-2-ethyl-5-methylfuran , which could be generated from the corresponding 3-bromofuran via lithium-halogen exchange (Functional Group Interconversion, FGI).

The 2-ethyl group can be disconnected to a 2-acetyl-5-methylfuran-3-carboxylic acid ester precursor (FGI), indicating a reduction step.

Further deconstruction of the furan ring itself leads to acyclic precursors, based on classical furan syntheses:

Paal-Knorr Synthesis: This approach disconnects the furan to a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the target molecule, this would require a heptane-2,5-dione derivative with a carboxyl or ester group at the 4-position.

Feist-Benary Synthesis: This is a powerful method for generating furans with a C3-carboxyl group. wikipedia.orgquimicaorganica.org The retrosynthesis would involve disconnecting the target molecule into an α-haloketone (e.g., 1-chlorobutan-2-one) and a β-ketoester (e.g., ethyl acetoacetate), followed by the introduction of the C5-methyl group. researchgate.netdeepdyve.com This pathway directly assembles the core structure with the required C3-carboxylic acid functionality (as an ester).

These retrosynthetic pathways highlight multiple viable routes to the target molecule, leveraging both modern and classical synthetic methods, with options for incorporating sustainable and green chemistry principles.

Chemical Reactivity and Derivatization Strategies of 2 Ethyl 5 Methylfuran 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a wide array of functional analogues such as esters, amides, alcohols, and amines.

Esterification Reactions for Ester Synthesis (e.g., Ethyl 2-Ethyl-5-methylfuran-3-carboxylate)

Esterification of 2-Ethyl-5-methylfuran-3-carboxylic acid can be readily achieved through several standard methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester, in this case, Ethyl 2-Ethyl-5-methylfuran-3-carboxylate.

Alternative methods that proceed under milder conditions can also be employed to avoid potential degradation of the furan (B31954) ring. These include reactions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or conversion of the carboxylic acid to its corresponding acyl chloride followed by reaction with an alcohol.

| Reaction | Reagents | Product | Typical Conditions |

| Fischer-Speier Esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl 2-Ethyl-5-methylfuran-3-carboxylate | Reflux |

| DCC Coupling | Ethanol, DCC, DMAP (catalytic) | Ethyl 2-Ethyl-5-methylfuran-3-carboxylate | Room Temperature |

Amidation and Peptide Coupling Analogues

The synthesis of amides from 2-Ethyl-5-methylfuran-3-carboxylic acid is accomplished by reacting it with a primary or secondary amine. To facilitate this transformation, the carboxylic acid is typically activated to enhance its electrophilicity. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly used in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.net These methods are known for their high yields and tolerance of a wide range of functional groups. researchgate.net

Microwave-assisted synthesis has also emerged as an efficient method for the amidation of furan-based carboxylic acids, often leading to significantly reduced reaction times and improved yields. researchgate.net

| Coupling Reagent | Amine | Base | Typical Solvent |

| EDC/HOBt | Primary or Secondary Amine | DIPEA or TEA | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| HBTU | Primary or Secondary Amine | DIPEA or TEA | DMF |

| DMT/NMM/TsO⁻ | Primary or Secondary Amine | N-methylmorpholine (NMM) | DCM |

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid moiety can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: The full reduction of the carboxylic acid to the corresponding primary alcohol, (2-Ethyl-5-methylfuran-3-yl)methanol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is a classic and effective method for this transformation. Alternatively, borane (B79455) complexes, like borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used and may offer better selectivity in the presence of other reducible functional groups.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This typically requires a two-step process. The carboxylic acid is first converted into a more reactive derivative, such as an acid chloride or a Weinreb amide. The subsequent reduction of this intermediate with a milder reducing agent, like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) for the acid chloride or diisobutylaluminium hydride (DIBAL-H) for the Weinreb amide, yields the desired aldehyde, 2-Ethyl-5-methylfuran-3-carbaldehyde.

Formation of Acid Halides and Anhydrides

Acid Halides: 2-Ethyl-5-methylfuran-3-carbonyl chloride, an important reactive intermediate, can be synthesized by treating the parent carboxylic acid with a variety of halogenating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion, often used with a catalytic amount of DMF. researchgate.net Other reagents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can also be employed. These acid halides are highly susceptible to nucleophilic attack and serve as versatile precursors for the synthesis of esters, amides, and other acyl derivatives.

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared by reacting the carboxylic acid salt with an acyl halide.

Conversion of Carboxylic Acid to Aliphatic Amine Functionalities

The conversion of the carboxylic acid group to an amine functionality with the loss of one carbon atom can be achieved through rearrangement reactions such as the Curtius or Hofmann rearrangements.

Curtius Rearrangement: This reaction proceeds through an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgwikipedia.org 2-Ethyl-5-methylfuran-3-carboxylic acid is first converted to its corresponding acyl chloride, which is then reacted with sodium azide to form 2-Ethyl-5-methylfuran-3-carbonyl azide. organic-chemistry.org Upon heating, this acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. nih.govwikipedia.org The isocyanate can then be hydrolyzed with aqueous acid to yield the primary amine, (2-Ethyl-5-methylfuran-3-yl)amine. Trapping the isocyanate with an alcohol, such as tert-butanol, leads to the formation of a Boc-protected amine, a common intermediate in organic synthesis. nih.govlscollege.ac.in

Hofmann Rearrangement: This rearrangement starts with the corresponding primary amide, 2-Ethyl-5-methylfuran-3-carboxamide. wikipedia.org The amide is treated with bromine and a strong base, such as sodium hydroxide, to form an N-bromoamide intermediate. masterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the formation of the same isocyanate intermediate as in the Curtius rearrangement, which can then be hydrolyzed to the primary amine. wikipedia.orgmasterorganicchemistry.com

Reactivity of the Furan Ring System

The furan ring in 2-Ethyl-5-methylfuran-3-carboxylic acid is an electron-rich aromatic system, making it susceptible to electrophilic substitution and cycloaddition reactions. The substituents on the ring influence the regioselectivity of these reactions.

Acid-catalyzed hydrolysis is a known reaction for furan rings, leading to their opening to form 1,4-dicarbonyl compounds. stackexchange.com For a related compound, 2-ethyl-5-methyl-3-phenylfuran, acid hydrolysis is an established route to a diketone product, requiring heat to overcome the resonance stabilization of the furan ring. stackexchange.com It is expected that 2-Ethyl-5-methylfuran-3-carboxylic acid would behave similarly under strong acidic conditions.

The furan ring can also act as a diene in Diels-Alder [4+2] cycloaddition reactions with various dienophiles. nih.gov The presence of both electron-donating (alkyl) and electron-withdrawing (carboxylic acid) groups on the furan ring can influence the rate and selectivity of these cycloadditions.

Electrophilic Aromatic Substitution Patterns on 2,5-Disubstituted Furans

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). numberanalytics.commasterorganicchemistry.commasterorganicchemistry.com The positions on the furan ring are designated with the oxygen atom as position 1, and the carbons numbered 2 through 5. The α-positions (2 and 5) are generally more reactive than the β-positions (3 and 4) due to better stabilization of the carbocation intermediate.

In the case of 2-Ethyl-5-methylfuran-3-carboxylic acid, the α-positions are already occupied by the ethyl and methyl groups. Therefore, any electrophilic substitution would be directed to the sole available position, the C4 position. The alkyl groups at C2 and C5 are electron-donating and thus activate the ring towards EAS. Conversely, the carboxylic acid group at C3 is an electron-withdrawing group and deactivates the ring. Despite the deactivating effect of the carboxylic acid, the strong activating influence of the furan's oxygen atom and the two alkyl groups suggests that the molecule will still undergo EAS, albeit potentially under harsher conditions than furan itself.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid. numberanalytics.comyoutube.com

Halogenation: The introduction of a halogen (e.g., Br, Cl), often using reagents like Br2 in a non-polar solvent. numberanalytics.comquimicaorganica.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H), usually with fuming sulfuric acid. mnstate.edu

Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. youtube.comstudysmarter.co.uk However, Friedel-Crafts reactions on furans can be challenging due to the ring's sensitivity to strong acids, which can lead to polymerization. iust.ac.ir

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Product |

| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-5-methyl-4-nitrofuran-3-carboxylic acid |

| Bromination | Br₂, Dioxane | 4-Bromo-2-ethyl-5-methylfuran-3-carboxylic acid |

| Sulfonation | SO₃-Pyridine complex | 2-Ethyl-5-methyl-4-sulfofuran-3-carboxylic acid |

Nucleophilic Additions to the Furan Ring (if applicable)

Nucleophilic additions to an unactivated furan ring are generally not favorable. The electron-rich nature of the aromatic ring repels nucleophiles. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the furan ring to decrease the electron density and make it more susceptible to nucleophilic attack. While the carboxylic acid group at the C3 position is electron-withdrawing, it is generally not sufficient to activate the ring for nucleophilic addition under standard conditions. Therefore, this pathway is considered less significant for 2-Ethyl-5-methylfuran-3-carboxylic acid compared to electrophilic substitution.

Ring-Opening Reactions and Mechanistic Studies

The furan ring is susceptible to ring-opening reactions under various conditions, particularly in the presence of acids or oxidizing agents. iust.ac.ir

Acid-Catalyzed Ring-Opening: In the presence of strong aqueous acids, furans can undergo hydrolysis. The reaction is initiated by protonation of the furan ring, followed by nucleophilic attack of water. This leads to the formation of a 1,4-dicarbonyl compound. iust.ac.ir For 2-Ethyl-5-methylfuran-3-carboxylic acid, this would result in a complex substituted 1,4-dicarbonyl compound.

Oxidative Ring-Opening: Furans are sensitive to various oxidizing agents. researchgate.net Oxidation can lead to the formation of endoperoxides, which can then rearrange to form other products, including unsaturated 1,4-diones. iust.ac.ir The presence of alkyl substituents can influence the reaction rate and may also be susceptible to oxidation. researchgate.net The use of reagents like bromine in aqueous solvents or peroxy acids can achieve this transformation. iust.ac.ir

Transformations of the Alkyl Substituents (Ethyl and Methyl)

The ethyl and methyl groups attached to the furan ring can also undergo various chemical transformations.

Selective Oxidation of Alkyl Chains

Selective oxidation of the alkyl chains on a furan ring can be challenging due to the sensitivity of the furan ring itself to oxidation. researchgate.net However, under controlled conditions, it is possible to selectively oxidize the alkyl groups. The carbon atom attached to the furan ring is analogous to a benzylic position and is thus more susceptible to oxidation.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid would likely oxidize the alkyl groups to carboxylic acids, but might also degrade the furan ring. mnstate.edu Milder or more selective reagents would be required for a controlled transformation. For instance, selective oxidation of the methyl group to a formyl group or the ethyl group to an acetyl group might be achievable with specific reagents, though this would require careful optimization of reaction conditions to prevent ring degradation.

Halogenation of Alkyl Groups for Further Functionalization

Halogenation of the alkyl groups, particularly at the carbon adjacent to the furan ring, can be achieved through free-radical halogenation. mnstate.edu This is analogous to benzylic halogenation. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) are commonly used for this purpose. mnstate.edu This reaction would introduce a halogen atom onto the α-carbon of the ethyl group and/or the methyl group, creating a reactive handle for further functionalization through nucleophilic substitution reactions.

Table 2: Potential Alkyl Group Transformations

| Transformation | Reagent | Potential Product Functional Group |

| Radical Bromination | N-Bromosuccinimide (NBS), light | Bromomethyl and/or 1-bromoethyl |

| Strong Oxidation | KMnO₄, heat | Carboxylic acid (from both alkyl groups) |

Radical Reactions Involving Alkyl Substituents

The alkyl substituents on the furan ring are susceptible to radical reactions. libretexts.org As mentioned above, free-radical halogenation is a key example. mnstate.edu The initiation step involves the formation of a halogen radical, which then abstracts a hydrogen atom from the alkyl group to form a carbon-centered radical. youtube.com This radical is stabilized by resonance with the furan ring. The propagation step involves the reaction of this furan-stabilized radical with a halogen molecule to form the halogenated product and a new halogen radical. youtube.com

Other radical reactions could also be envisaged. For instance, the addition of radicals to the furan ring is a known process, although it may be less selective than electrophilic substitution. rsc.org Furthermore, the alkyl groups could potentially participate in radical-mediated cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 5 Methylfuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "2-Ethyl-5-methylfuran-3-carboxylic acid." By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

For "2-Ethyl-5-methylfuran-3-carboxylic acid," the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group attached to the furan (B31954) ring (a singlet), the furan ring proton (a singlet), and the carboxylic acid proton (a broad singlet). The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the sp²-hybridized carbons of the furan ring, and the sp³-hybridized carbons of the ethyl and methyl substituents. libretexts.org

A hypothetical ¹H NMR data table based on known chemical shift ranges for similar structures is presented below:

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H (Carboxylic Acid) | 10.0 - 13.0 | broad singlet | - |

| H-4 (Furan) | ~6.0 | singlet | - |

| -CH₂- (Ethyl) | ~2.8 | quartet | ~7.5 |

| -CH₃ (Ring) | ~2.4 | singlet | - |

| -CH₃ (Ethyl) | ~1.3 | triplet | ~7.5 |

Similarly, a predicted ¹³C NMR data table is as follows:

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-3 (Furan) | 155 - 165 |

| C-5 (Furan) | 150 - 160 |

| C-2 (Furan) | 115 - 125 |

| C-4 (Furan) | 110 - 120 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ring) | 10 - 20 |

| -CH₃ (Ethyl) | 10 - 20 |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the structural assignments, multi-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a correlation between the furan proton signal and the C-4 carbon signal, the methylene proton signals and the ethyl -CH₂- carbon signal, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing the connectivity across the furan ring and the positions of the substituents. Key expected correlations would include:

The furan proton (H-4) showing correlations to the carbons of the carboxylic acid (C=O), the ethyl group (C-2), and the methyl group (C-5).

The methylene protons of the ethyl group showing correlations to C-2 and C-3 of the furan ring.

The methyl protons on the ring showing correlations to C-4 and C-5 of the furan ring.

These correlations would provide definitive evidence for the substitution pattern of the furan ring.

Stereochemical Assignment through Chiral Auxiliary Methods (if applicable)

"2-Ethyl-5-methylfuran-3-carboxylic acid" is not a chiral molecule, and therefore, stereochemical assignment through chiral auxiliary methods is not applicable.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of "2-Ethyl-5-methylfuran-3-carboxylic acid." This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its molecular formula.

For "2-Ethyl-5-methylfuran-3-carboxylic acid" (C₈H₁₀O₃), the expected exact mass can be calculated. Using electrospray ionization (ESI) in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

Predicted HRMS Data:

| Ion | Calculated Exact Mass |

| [C₈H₁₀O₃ - H]⁻ | 153.0557 |

Observation of a peak at or very close to this calculated m/z value in the HRMS spectrum would provide strong evidence for the molecular formula C₈H₁₀O₃. rsc.org The fragmentation pattern in the mass spectrum, often showing a characteristic peak for the acylium ion (R-CO⁺), can also offer structural information. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "2-Ethyl-5-methylfuran-3-carboxylic acid." The IR spectrum would be dominated by absorptions corresponding to the carboxylic acid and the substituted furan ring.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Alkyl) | Stretching | 2980 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=C (Furan Ring) | Stretching | ~1600 and ~1500 | Medium |

| C-O (Carboxylic Acid/Furan) | Stretching | 1320 - 1210 | Strong |

| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 | Broad, Medium |

Vibrational Circular Dichroism (VCD) for Absolute Configuration (if chiral)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. youtube.com It measures the differential absorption of left and right circularly polarized infrared light. nih.gov As "2-Ethyl-5-methylfuran-3-carboxylic acid" is an achiral molecule, it does not have enantiomers and therefore would not exhibit a VCD spectrum. This technique is not applicable for the structural elucidation of this compound.

Computational and Theoretical Investigations of 2 Ethyl 5 Methylfuran 3 Carboxylic Acid

Electronic Structure and Molecular Orbital Theory Calculations

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods provide profound insights into molecular orbitals, electron density distribution, and related characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-ethyl-5-methylfuran-3-carboxylic acid, DFT calculations are employed to determine its ground state properties. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation.

Once the structure is optimized, a wealth of information can be extracted. Key properties investigated include:

Electronic Properties: The distribution of electrons is analyzed through calculations of molecular electrostatic potential (MEP), which identifies electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are analyzed to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.netnih.gov

Vibrational Frequencies: DFT is used to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.net

Reactivity Descriptors: Based on the electronic properties, various reactivity descriptors can be calculated. For instance, studies on furan (B31954) derivatives use DFT to understand their antioxidant properties or their reactivity in the presence of catalysts. iaea.orgmdpi.com For example, investigations into benzofuran-carboxylic acid derivatives have successfully used the B3LYP/6-311++G(d,p) level of theory to correlate theoretical parameters with experimental findings. researchgate.netnih.gov

A hypothetical DFT analysis of 2-ethyl-5-methylfuran-3-carboxylic acid would provide precise bond lengths, bond angles, and dihedral angles, as well as a detailed map of its electronic behavior, guiding predictions of its reactivity in various chemical environments.

Ab initio methods are a class of computational techniques based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects the detailed correlation between the motions of individual electrons.

Post-Hartree-Fock methods are a suite of more advanced techniques designed to systematically improve upon the HF approximation by incorporating electron correlation. github.io These methods are essential for achieving high-accuracy characterization of molecular properties. Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, etc.): This method adds electron correlation as a perturbation to the Hartree-Fock result. MP2 is a widely used method that offers a significant improvement in accuracy for a moderate increase in computational cost.

Configuration Interaction (CI): CI provides a variational solution to the electronic Schrödinger equation, offering a highly accurate description of the electronic structure.

Coupled Cluster (CC) Theory (e.g., CCSD, CCSD(T)): Regarded as the "gold standard" in quantum chemistry, coupled-cluster methods provide very accurate results for energies and molecular properties, especially CCSD(T).

These high-level methods are computationally demanding, but they are crucial for benchmarking results from more approximate methods like DFT and for studying systems where electron correlation effects are dominant. For 2-ethyl-5-methylfuran-3-carboxylic acid, these methods would provide highly reliable data on its stability, electronic transition energies, and interaction energies with other molecules.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the intricate pathways of chemical reactions, identifying transient species like transition states and intermediates, and calculating the energetics that govern reaction rates.

Transition State Theory (TST) is a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.orglibretexts.org It postulates that reacting molecules pass through a high-energy intermediate state, known as the activated complex or transition state, which is in a quasi-equilibrium with the reactants. wikipedia.org

By locating the transition state structure on the potential energy surface, computational chemists can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). This activation energy is the key parameter in the Eyring equation, which allows for the calculation of the absolute reaction rate constant. wikipedia.org For reactions involving furan derivatives, such as thermal decomposition or oxidation, TST is used to predict how quickly these processes will occur under different temperature and pressure conditions.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. By mapping the PES, chemists can visualize the entire course of a chemical reaction, from reactants to products.

Computational studies on the thermal decomposition of the closely related compound 5-methyl-2-ethylfuran (5-MEF) have successfully mapped the PES for key transformations like unimolecular dissociation and H-transfer reactions. mdpi.com Such a map for 2-ethyl-5-methylfuran-3-carboxylic acid would identify:

Reactants and Products: The stable starting materials and final products.

Intermediates: Any metastable species formed during the reaction.

Transition States (TS): The highest energy points connecting reactants, intermediates, and products. The energy of the transition state determines the reaction barrier.

For example, the PES for the H-transfer decomposition of 5-MEF shows its conversion into carbenes, which subsequently decompose into smaller molecules, with each step characterized by a specific energy barrier. mdpi.com

Hydrogen abstraction (intermolecular) and hydrogen transfer (intramolecular) reactions are fundamental steps in many chemical processes, including combustion, atmospheric chemistry, and biological reactions. Computational studies provide detailed energetic data on these pathways.

In the case of 5-methyl-2-ethylfuran, computational analysis has quantified the energy barriers for various H-abstraction and H-transfer reactions. For instance, H-abstraction from the furan ring by a hydrogen atom requires overcoming significant energy barriers. mdpi.com Intramolecular H-transfer reactions also play a dominant role in the initial stages of pyrolysis. mdpi.com

Below is a table of calculated energy barriers for H-abstraction and H-transfer reactions involving 5-methyl-2-ethylfuran, illustrating the type of data that would be sought for 2-ethyl-5-methylfuran-3-carboxylic acid.

| Reaction Type | Specific Reaction Pathway | Calculated Energy Barrier (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| H-Abstraction | H-abstraction from C(3) on the furan ring by H atom | 19.9 | mdpi.com |

| H-Abstraction | H-abstraction from C(4) on the furan ring by H atom | 19.7 | mdpi.com |

| H-Dissociation | C(3)-H bond dissociation on the furan ring | 118.4 | mdpi.com |

| H-Dissociation | C(4)-H bond dissociation on the furan ring | 118.5 | mdpi.com |

| Intramolecular H-Transfer | 5-MEF to 2-ethyl-5-methylfuran-3(2H) carbene | 68.8 | mdpi.com |

| Intramolecular H-Transfer | 5-MEF to 5-ethyl-2-methylfuran-3(2H) carbene | 69.1 | mdpi.com |

These detailed computational findings are crucial for building accurate kinetic models of the behavior of furanic compounds in various applications.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of 2-Ethyl-5-methylfuran-3-carboxylic acid is primarily dictated by the orientation of the carboxylic acid group relative to the furan ring. The rotation around the C3-C(OOH) single bond gives rise to different conformers. Due to the presence of substituents at the 2 and 5 positions of the furan ring, steric hindrance and electronic interactions play a significant role in determining the most stable conformations.

Theoretical studies on related furan-3-carboxylic acid derivatives suggest that the planar conformations, where the carboxylic acid group is coplanar with the furan ring, are the most stable. This planarity is favored by the delocalization of π-electrons between the furan ring and the carbonyl group of the carboxylic acid. The two primary planar conformers are the s-trans and s-cis forms, defined by the dihedral angle between the C2-C3 bond of the furan ring and the C=O bond of the carboxylic acid group.

Intramolecular hydrogen bonding can also influence the conformational preferences. In the s-cis conformation, an intramolecular hydrogen bond can potentially form between the carboxylic hydroxyl proton and the oxygen atom of the furan ring. However, the energetic benefit of such an interaction must be weighed against potential steric repulsion with the adjacent ethyl group at the 2-position. In contrast, the s-trans conformer would favor intermolecular hydrogen bonding with solvent molecules or other molecules of the same compound. The interplay of these steric and electronic effects, along with potential intramolecular interactions, determines the relative populations of the different conformers at equilibrium.

Studies on s-cis-trans Isomerism of Related Furan Derivatives

In this research, the conformational equilibrium between the O,O-cis and O,O-trans isomers was analyzed. These conformers are analogous to the s-cis and s-trans conformers of 2-Ethyl-5-methylfuran-3-carboxylic acid, with the acetyl group serving as a proxy for the carboxylic acid moiety. The study utilized both experimental techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, and theoretical calculations to probe the conformational preferences in different solvent environments.

The key findings indicated that the relative stability of the conformers is solvent-dependent. In less polar solvents, the O,O-trans conformer was found to be predominant. This preference is attributed to minimized steric interactions. However, in more polar solvents, the equilibrium shifts towards the O,O-cis conformer. This shift is rationalized by the more favorable dipole-dipole interactions of the more polar cis form with the polar solvent molecules.

These findings suggest that for 2-Ethyl-5-methylfuran-3-carboxylic acid, a similar solvent-dependent equilibrium between the s-cis and s-trans conformers is likely to exist. The ethyl group at the 2-position would introduce greater steric hindrance compared to a methyl group, potentially favoring the s-trans conformer to a larger extent in nonpolar environments. However, the capacity for intramolecular hydrogen bonding in the s-cis conformer of the carboxylic acid could be a significant stabilizing factor that is absent in the acetyl derivative.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a powerful tool for the structural elucidation and characterization of molecules. For 2-Ethyl-5-methylfuran-3-carboxylic acid, theoretical calculations can provide valuable information on its expected vibrational (IR and Raman) and NMR spectra.

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of the fundamental modes of vibration. For 2-Ethyl-5-methylfuran-3-carboxylic acid, the calculated IR and Raman spectra would be expected to show characteristic bands for the functional groups present.

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500-2500 (broad, due to H-bonding) |

| C-H (Aromatic/Alkyl) | Stretching | 3100-2850 |

| C=O (Carboxylic Acid) | Stretching | 1750-1680 |

| C=C (Furan Ring) | Stretching | 1600-1450 |

| C-O (Furan Ring/Carboxylic Acid) | Stretching | 1300-1000 |

The precise position of the C=O stretching frequency would be sensitive to the conformational state (s-cis vs. s-trans) and the extent of hydrogen bonding. Intramolecular hydrogen bonding in the s-cis conformer would likely lead to a red-shift (lower wavenumber) of the O-H stretching band and a slight red-shift of the C=O stretching band compared to the s-trans conformer.

NMR Spectroscopy:

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus.

¹H NMR:

The carboxylic acid proton (OH) is expected to have a chemical shift in the range of 10-13 ppm, which is characteristic for this functional group and can be broadened due to hydrogen exchange.

The furan ring proton at the 4-position would appear as a singlet in the aromatic region.

The protons of the ethyl and methyl groups would show characteristic quartet and triplet patterns for the ethyl group and a singlet for the methyl group, with chemical shifts influenced by their proximity to the furan ring and the carboxylic acid.

¹³C NMR:

The carbonyl carbon of the carboxylic acid is expected to resonate at a high chemical shift, typically in the range of 165-185 ppm.

The carbons of the furan ring would appear in the aromatic region, with their specific chemical shifts being influenced by the positions of the substituents.

The carbons of the ethyl and methyl groups would be found in the aliphatic region of the spectrum.

The accuracy of these predicted spectroscopic parameters is highly dependent on the level of theory and the basis set used in the calculations. Comparison with experimental data, when available, is crucial for validating the computational models.

Molecular Dynamics Simulations (if applicable)

While specific molecular dynamics (MD) simulations for 2-Ethyl-5-methylfuran-3-carboxylic acid are not extensively reported, the application of this computational technique to furan and its derivatives provides a basis for understanding its potential dynamic behavior in various environments. MD simulations can offer insights into the conformational dynamics, solvation effects, and intermolecular interactions of the molecule over time.

For 2-Ethyl-5-methylfuran-3-carboxylic acid, MD simulations could be employed to:

Explore Conformational Space: By simulating the molecule's movement over nanoseconds or longer, MD can map the potential energy surface and identify the most stable and frequently visited conformations. This would provide a dynamic picture of the s-cis and s-trans isomerism, including the energy barriers for interconversion.

Study Solvation Effects: Placing the molecule in a simulated solvent box (e.g., water, methanol, or a nonpolar solvent) allows for the investigation of how solvent molecules interact with the carboxylic acid group and the furan ring. This can elucidate the role of the solvent in stabilizing different conformers and influencing the extent of inter- and intramolecular hydrogen bonding.

Investigate Dimerization and Aggregation: MD simulations can model the interactions between multiple molecules of 2-Ethyl-5-methylfuran-3-carboxylic acid. This is particularly relevant for carboxylic acids, which are known to form hydrogen-bonded dimers. Simulations could predict the stability of these dimers and other larger aggregates in different environments.

Simulate Interactions with Other Molecules: In a biological or materials science context, MD simulations could be used to study the binding of 2-Ethyl-5-methylfuran-3-carboxylic acid to a protein active site or its interaction with a polymer matrix.

General findings from MD simulations on furan-based systems often highlight the importance of electrostatic interactions and hydrogen bonding in determining the structure and dynamics of these molecules in condensed phases. For 2-Ethyl-5-methylfuran-3-carboxylic acid, simulations would likely reveal a dynamic equilibrium between different conformational states, with the population of each state being sensitive to the surrounding environment.

Utilization of 2 Ethyl 5 Methylfuran 3 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Organic Architectures

The inherent reactivity of the furan (B31954) ring, coupled with the directing effects of its substituents, makes 2-Ethyl-5-methylfuran-3-carboxylic acid a strategic starting point for synthesizing more intricate structures. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, which serve as handles for further molecular elaboration.

Moreover, the furan ring itself can participate in a range of cycloaddition reactions, most notably the Diels-Alder reaction. This allows for the rapid construction of bicyclic systems, which are common motifs in natural products and pharmaceutically active compounds. The ethyl and methyl groups, while seemingly simple, play a crucial role in modulating the steric and electronic properties of the molecule, influencing the regioselectivity and stereoselectivity of subsequent reactions.

| Reaction Type | Potential Transformation | Resulting Structure |

| Esterification | Reaction with various alcohols | 2-Ethyl-5-methylfuran-3-carboxylate esters |

| Amidation | Coupling with amines | 2-Ethyl-5-methylfuran-3-carboxamides |

| Diels-Alder Cycloaddition | Reaction with dienophiles | Substituted oxabicyclo[2.2.1]heptene derivatives |

| Metal-catalyzed Cross-Coupling | At C4-position after halogenation | Arylated or alkylated furan derivatives |

Scaffold for the Development of New Organic Reagents and Ligands

The structural rigidity and defined geometry of the 2-Ethyl-5-methylfuran-3-carboxylic acid core make it an attractive scaffold for designing new organic reagents and ligands. The carboxylic acid provides a convenient attachment point for catalytically active metal centers or for chiral auxiliaries that can induce asymmetry in chemical reactions.

By modifying the carboxylic acid group and potentially functionalizing the C4 position of the furan ring, a library of ligands with tunable steric and electronic properties can be generated. These ligands could find applications in various areas of catalysis, including asymmetric synthesis, where the precise spatial arrangement of substituents is paramount for achieving high enantioselectivity.

Intermediate in Multi-step Total Synthesis Campaigns

While specific examples of the use of 2-Ethyl-5-methylfuran-3-carboxylic acid in total synthesis are not yet widely reported in the literature, its potential as a key intermediate is clear. The furan moiety can be considered a masked 1,4-dicarbonyl compound, which can be unraveled under specific reaction conditions to reveal a linear carbon chain with defined functionality. This strategy is frequently employed in the synthesis of complex acyclic and macrocyclic natural products.

The synthesis of this particular furan derivative can be envisioned through various established methods for furan synthesis, such as the Paal-Knorr synthesis or modifications of the Feist-Benary furan synthesis, starting from readily available acyclic precursors.

| Synthetic Approach | Key Precursors | Potential Synthetic Target Class |

| Paal-Knorr Furan Synthesis | Substituted 1,4-dicarbonyl compounds | Polyketide natural products |

| Ring-Opening/Recyclization | Oxidative cleavage of the furan ring | Complex acyclic systems |

| Functional Group Interconversion | Modification of the carboxylic acid and alkyl groups | Diverse bioactive molecules |

Applications in Materials Science

The furan ring is a bio-based building block that has garnered significant interest in the development of sustainable polymers. Furan-based polyesters and polyamides can exhibit unique thermal and mechanical properties. 2-Ethyl-5-methylfuran-3-carboxylic acid, with its carboxylic acid functionality, can serve as a monomer in polymerization reactions.

The ethyl and methyl substituents can influence the properties of the resulting polymer, such as its glass transition temperature, crystallinity, and solubility. By incorporating this functionalized furan monomer into polymer chains, materials with tailored properties for specialized applications, not related to biological implants, can be developed. For instance, the specific substitution pattern could enhance the thermal stability or solubility of the polymer in organic solvents.

Role in Catalyst Design and Ligand Development

As mentioned previously, the structure of 2-Ethyl-5-methylfuran-3-carboxylic acid is well-suited for the development of novel ligands for catalysis. The ability to introduce chirality, either through the synthesis of enantiopure forms of the molecule or by attaching chiral auxiliaries to the carboxylic acid group, opens the door to its use in asymmetric catalysis.

The oxygen atom of the furan ring and the carbonyl oxygen of the carboxylic acid can act as Lewis basic sites, allowing for coordination to metal centers. This bidentate chelation can create a well-defined and rigid coordination sphere around the metal, which is often a key factor in achieving high catalytic activity and selectivity. The development of catalysts based on this scaffold could lead to new and efficient methods for important chemical transformations.

Q & A

Q. How can researchers validate its stability in aqueous solutions for pharmacological studies?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via UPLC-PDA. Buffers (pH 7.4 PBS) mimic physiological conditions. Identify hydrolysis products (e.g., decarboxylated furans) using HRMS .

Contradictions & Gaps

- Synthetic Yield Variability : reports 60–85% yields for similar compounds, suggesting batch-dependent catalyst activity. Use fresh Pd catalysts and degassed solvents to improve reproducibility.

- Biological Activity Conflicts : Some furan derivatives show cytotoxicity (), while others exhibit low toxicity (). Context-dependent effects (cell type, concentration) must be clarified via dose-response studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.